

UK-9040: A Comprehensive Guide for Laboratory and Research Applications

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Compound of Interest

Compound Name: UK-9040

Cat. No.: B1683386

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory use of **UK-9040** (CAS 47453-14-5), a potent gastric secretory inhibitor. The information compiled herein is intended to guide researchers in sourcing this compound and effectively incorporating it into their experimental workflows.

Introduction to UK-9040

UK-9040 is a research chemical identified as a potent inhibitor of gastric acid secretion.

Structurally, it is a derivative of the antihistamine triprolidine.^{[1][2]} Its primary application in a laboratory setting is for the investigation of pathways regulating gastric acid secretion and for preclinical studies on potential therapeutic agents for acid-related gastrointestinal disorders.

Purchasing and Supplier Information

UK-9040 is available from a limited number of specialized chemical suppliers. Researchers in the UK can source this compound through distributors of international suppliers. It is crucial to verify the purity and identity of the compound via the Certificate of Analysis (CoA) provided by the supplier.

Table 1: Supplier and Purchasing Information for **UK-9040**

Supplier	UK Distributor(s)	Purity	Available Quantities	Contact Information
MedKoo Biosciences	Ships directly to the UK	>98%	5mg, 10mg, 25mg, 50mg, 100mg	--INVALID-LINK--
TargetMol	Caltag Medsystems, Cambridge Bioscience	>98%	Inquire	--INVALID-LINK-- -, --INVALID-LINK--

Note: Pricing information is subject to change and should be obtained directly from the suppliers or their UK distributors. All products are for research use only and not for human or veterinary use.

Physicochemical and Storage Information

Table 2: Physicochemical Properties of **UK-9040**

Property	Value
CAS Number	47453-14-5
Molecular Formula	C ₂₃ H ₃₁ NS
Molecular Weight	353.57 g/mol
IUPAC Name	1-[(Z)-4-[5-(2,2-dimethylpropyl)thiophen-2-yl]-4-phenylbut-3-en-1-yl]pyrrolidine
Appearance	Inquire with supplier
Solubility	Inquire with supplier

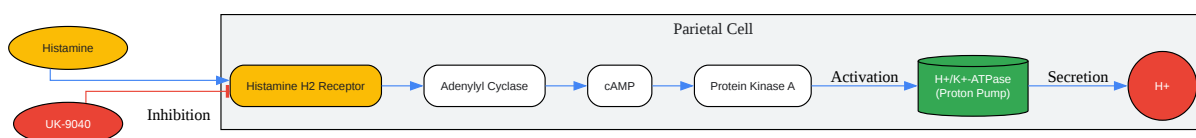
Storage Conditions: **UK-9040** should be stored in a cool, dry place, protected from light. For long-term storage, it is recommended to keep the compound at -20°C.

Mechanism of Action and Signaling Pathways

UK-9040 is a potent inhibitor of gastric acid secretion stimulated by various secretagogues, including histamine, pentagastrin, and food.[1][2] As a derivative of the antihistamine triprolidine, its primary mechanism of action is believed to be the antagonism of the histamine H₂ receptor on gastric parietal cells.

Histamine, released from enterochromaffin-like (ECL) cells, is a major stimulant of gastric acid secretion. It binds to H₂ receptors on the basolateral membrane of parietal cells, activating a G-protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to the translocation and activation of the H⁺/K⁺-ATPase (proton pump) at the apical membrane, which secretes H⁺ ions into the gastric lumen.

UK-9040, by acting as an H₂ receptor antagonist, competitively blocks the binding of histamine to its receptor, thereby inhibiting the entire downstream signaling cascade and reducing proton pump activity and gastric acid secretion.



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Figure 1. Proposed mechanism of action of **UK-9040**.

Experimental Protocols

The following are generalized protocols for in vivo and in vitro assessment of gastric acid secretion inhibition. Specific parameters may need to be optimized for your experimental setup.

In Vivo Gastric Acid Secretion Inhibition Assay in a Rat Model

This protocol is based on established methods for measuring gastric acid secretion in anesthetized rats.

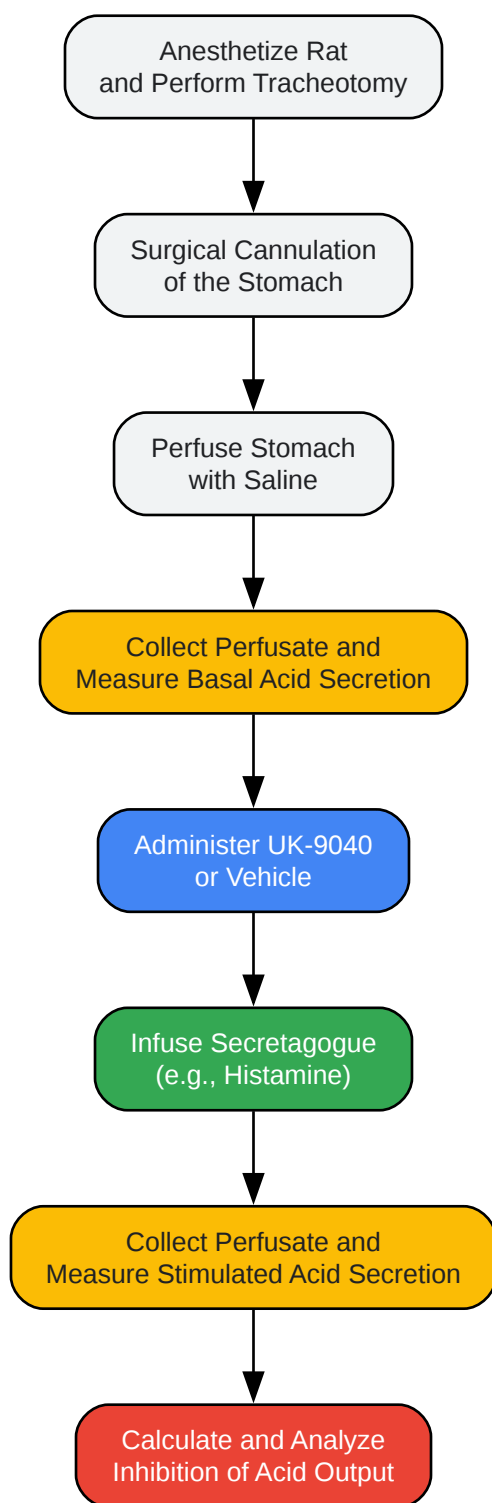
Materials:

- **UK-9040**
- Vehicle (e.g., saline, DMSO, or as recommended by the supplier)
- Anesthetic (e.g., urethane)
- Histamine or other secretagogue
- Saline solution
- pH meter and electrode
- Perfusion pump
- Surgical instruments

Procedure:

- **Animal Preparation:** Anesthetize the rat according to approved animal care and use protocols. Perform a tracheotomy to ensure a clear airway.
- **Gastric Cannulation:** Surgically expose the stomach and insert a double-lumen cannula through the forestomach, with the tip positioned in the gastric lumen. One lumen is for perfusion and the other for collection of the perfusate.
- **Gastric Perfusion:** Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min). Collect the perfusate at regular intervals (e.g., every 15 minutes).
- **Basal Acid Secretion:** Measure the pH of the collected perfusate for a basal period to establish a stable baseline of acid secretion.
- **Drug Administration:** Administer **UK-9040** or vehicle intravenously or intraduodenally.

- **Stimulation of Acid Secretion:** After a suitable pre-treatment period with **UK-9040**, infuse a secretagogue such as histamine to stimulate gastric acid secretion.
- **Measurement of Acid Output:** Continue to collect the perfusate at regular intervals and measure the pH. The acid output can be calculated by titrating the perfusate with a standard NaOH solution to a neutral pH.
- **Data Analysis:** Compare the acid output in the **UK-9040**-treated group to the vehicle-treated group to determine the percentage of inhibition.



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Figure 2. Experimental workflow for in vivo gastric acid secretion assay.

In Vitro Parietal Cell Acid Secretion Assay

This protocol utilizes the accumulation of a weak base, such as [^{14}C]aminopyrine, as an indirect measure of acid secretion in isolated parietal cells.

Materials:

- **UK-9040**
- Isolated parietal cells (e.g., from rabbit or rat)
- Cell culture medium (e.g., DMEM/F12)
- [^{14}C]aminopyrine
- Histamine or other secretagogue
- Scintillation counter and vials
- Microcentrifuge

Procedure:

- **Parietal Cell Isolation:** Isolate parietal cells from gastric mucosa using established enzymatic digestion and centrifugation techniques.
- **Cell Plating:** Plate the isolated parietal cells in a suitable culture plate and allow them to adhere.
- **Pre-incubation:** Pre-incubate the cells with **UK-9040** or vehicle at various concentrations for a specified period.
- **Stimulation and Radiolabeling:** Add [^{14}C]aminopyrine and a secretagogue (e.g., histamine) to the cells and incubate.
- **Cell Lysis and Scintillation Counting:** After incubation, wash the cells to remove extracellular radiolabel. Lyse the cells and measure the intracellular [^{14}C]aminopyrine accumulation using a scintillation counter.

- **Data Analysis:** The amount of trapped [^{14}C]aminopyrine is proportional to the degree of acid secretion. Compare the results from **UK-9040**-treated cells to control cells to determine the inhibitory effect.

Concluding Remarks

UK-9040 is a valuable research tool for studying the mechanisms of gastric acid secretion. Its potent inhibitory activity, likely mediated through histamine H2 receptor antagonism, makes it a suitable compound for both in vivo and in vitro experimental models. Researchers should carefully consider the appropriate experimental design and source high-purity **UK-9040** from reputable suppliers to ensure the validity and reproducibility of their results.

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References

- 1. Morphological and pharmacological studies of the parietal cells of the stomach in the dog during periods of maximal acid output and after the gastric secretory inhibitor UK-9040 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morphological and pharmacological studies of the parietal cells of the stomach in the dog during periods of maximal acid output and after the gastric secretory inhibitor UK-9040 - PubMed [pubmed.ncbi.nlm.nih.gov]
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